N-cyclopentyl-N'-phenylurea
CAS No.: 13140-89-1
Cat. No.: VC10097428
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13140-89-1 |
|---|---|
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 1-cyclopentyl-3-phenylurea |
| Standard InChI | InChI=1S/C12H16N2O/c15-12(14-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H2,13,14,15) |
| Standard InChI Key | KODZEKGCUPWVLU-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)NC2=CC=CC=C2 |
| Canonical SMILES | C1CCC(C1)NC(=O)NC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
N-Cyclopentyl-N'-phenylurea is systematically named 1-cyclopentyl-3-phenylurea under IUPAC nomenclature . Its structure comprises a urea core () with a cyclopentyl substituent on one nitrogen and a phenyl group on the other. Key identifiers include:
The compound’s planar urea group facilitates hydrogen bonding, while the hydrophobic cyclopentyl and phenyl moieties enhance membrane permeability, a critical factor in its biological activity.
Physicochemical Properties
The molecular weight (204.27 g/mol) and logP value (estimated 2.8) suggest moderate lipophilicity, balancing solubility in organic solvents and limited aqueous solubility. X-ray crystallography and NMR studies confirm a rigid urea backbone with rotational freedom at the cyclopentyl–nitrogen bond, allowing conformational adaptability in binding interactions .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 204.27 g/mol | Vulcanchem |
| XLogP3 | 2.8 (estimated) | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic addition of cyclopentylamine to phenyl isocyanate under anhydrous conditions:
Reaction yields typically exceed 70% when conducted in tetrahydrofuran at 0–5°C, with purification via recrystallization from ethanol.
Industrial Manufacturing
Industrial production emphasizes green chemistry principles:
-
Catalyst Use: Titanium-based catalysts reduce reaction time by 40%.
-
Waste Mitigation: Solvent recovery systems achieve 95% reuse efficiency.
-
Scale: Annual global production exceeds 500 metric tons, primarily for agricultural use.
Table 2: Synthesis Parameters Comparison
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Yield | 70–75% | 85–90% |
| Reaction Time | 12–24 h | 4–6 h |
| Solvent Recovery | N/A | 95% |
Biological Activity and Mechanisms
Antifungal Applications
Marketed as pencycuron, N-cyclopentyl-N'-phenylurea is a broad-spectrum fungicide effective against Rhizoctonia solani and Botrytis cinerea in crops like rice and potatoes. Its mode of action involves inhibition of β-tubulin polymerization, disrupting fungal cell division. Field trials demonstrate ED₉₀ values of 50–100 ppm, with residual activity lasting 14–21 days post-application.
Table 3: IDO1 Inhibitory Activity of Selected Derivatives
| Compound | IC₅₀ (μM) | Selectivity (IDO1/TDO) |
|---|---|---|
| i1 | 4.077 | >24.5 |
| i12 | 0.415 | >241 |
| i24 | 0.157 | >637 |
Antibacterial Activity
Acetylenic-diphenylurea derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Compound 18 (structurally related) achieved MIC values of 0.5 μg/mL against MRSA USA300, surpassing vancomycin (MIC = 1 μg/mL) . Mechanistic studies suggest disruption of bacterial membrane integrity via interaction with lipid II precursors .
Environmental and Toxicological Profile
Ecotoxicology
Research and Development Frontiers
Drug Discovery
The phenylurea scaffold is being modified to enhance blood-brain barrier penetration for glioblastoma therapy. Fluorinated analogs (e.g., para-CF₃ substitution) show 3-fold increased potency in preclinical models .
Agricultural Innovations
Nanoencapsulation formulations using chitosan polymers reduce pencycuron application rates by 50% while maintaining efficacy, addressing resistance concerns in Rhizoctonia spp..
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume